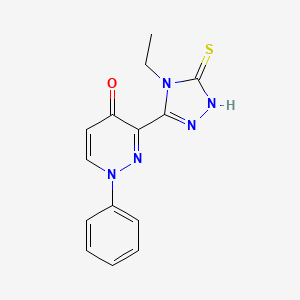

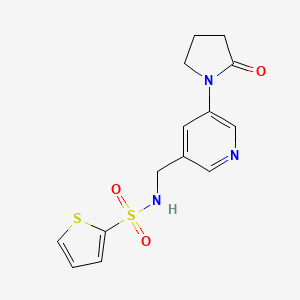

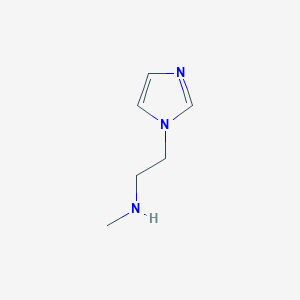

![molecular formula C9H19N3O B2548935 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one CAS No. 1895295-42-7](/img/structure/B2548935.png)

1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one is a derivative of imidazolidinone, which is a class of heterocyclic organic compounds. These compounds are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the dimethylamino group suggests potential for interaction with various chemical reagents and possible applications in synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related imidazolidinone derivatives has been reported in the literature. For instance, the synthesis of 1,3-dimethylimidazolidine-2-thione derivatives involves the reaction of trimethylsilyl cyanide with methyl isothiocyanate followed by methanolysis . Another related compound, (5Z)-5-[(dimethylamino)methylene]-3-methylimidazolidine-2,4-dione, is obtained by a [2+2] cycloaddition followed by substitution of the dimethylamino group . These methods could potentially be adapted for the synthesis of 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives is often stabilized by intramolecular hydrogen bonds. For example, a related compound with different aryl groups at the α-carbon exhibits a planar character due to an intramolecular hydrogen bond between the acetamide and imidazolidine groups . This structural feature is crucial as it can influence the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Imidazolidinone derivatives participate in various chemical reactions. The reactivity of these compounds can be influenced by substituents on the imidazolidinone ring. For example, the reaction of arylpropargyl aldehydes with 2,3-dihydroxylamino-2,3-dimethylbutane leads to the formation of imidazolidin-2-ylidene derivatives . This suggests that 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one could also undergo similar reactions, depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. The presence of dimethylamino groups can affect the solubility, boiling point, and melting point of these compounds. For instance, the ultraviolet spectral behavior of benzimidazole derivatives synthesized from bis(dimethylamino)-trimethinium salts has been examined, indicating that the electronic properties of these compounds can be characterized by their UV spectra . These properties are essential for understanding the behavior of 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one in different environments and for potential applications in various fields.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound has been employed in the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4-triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. Some of the newly synthesized compounds exhibited moderate effects against certain bacterial and fungal species, indicating their potential utility in developing antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Catalyst for Synthesis of Organic Compounds

It has been used for the preparation of water-soluble carbene complexes, acting as catalysts for the synthesis of 2,3-dimethylfuran, a compound of interest for its potential applications in biofuel production and organic synthesis. The catalyst could be recovered and reused, demonstrating an efficient and sustainable approach to catalysis (Özdemir, Yiǧit, Çetinkaya, Ülkü, Tahir, & Arici, 2001).

Microwave-mediated Synthesis

This compound facilitates efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, showcasing its utility in accelerating synthetic processes. The use of microwave irradiation reduces reaction times and improves yields, making it a valuable tool in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Darweesh, Mekky, Salman, & Farag, 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-methylimidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-10(2)5-4-6-12-8-7-11(3)9(12)13/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHJDCUHKHZUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one | |

CAS RN |

1895295-42-7 |

Source

|

| Record name | 1-[3-(dimethylamino)propyl]-3-methylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

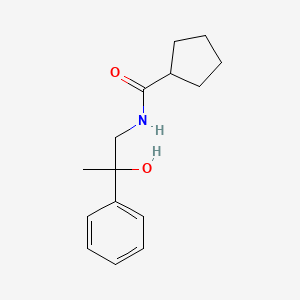

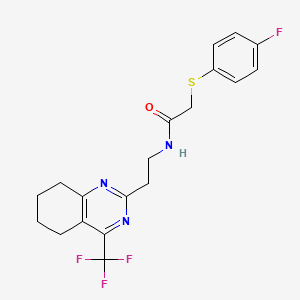

![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)

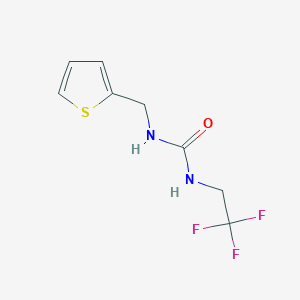

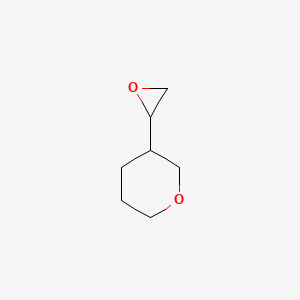

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)

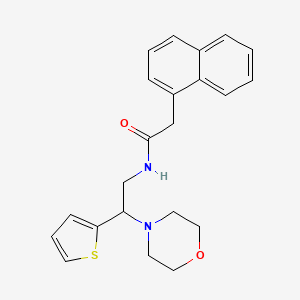

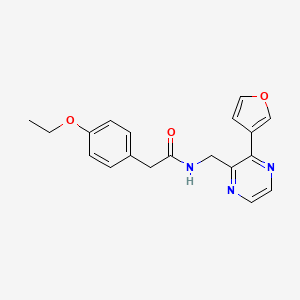

![2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548870.png)

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)